molecular formula C17H28O8S2 B12859164 (3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate

(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate

Cat. No.: B12859164
M. Wt: 424.5 g/mol
InChI Key: WBJRMCPBPQRWRA-CQRVIDKPSA-N
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Description

The compound “(3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including dioxolane, furan, and sulfonothioyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane and furan rings, as well as the introduction of the sulfonothioyl group. Typical synthetic routes may involve:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Formation of the Furan Ring: This may involve cyclization reactions using appropriate precursors.

    Introduction of the Sulfonothioyl Group: This step may involve the reaction of a thiol with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur in the sulfonothioyl group makes it susceptible to oxidation reactions.

    Reduction: The compound may undergo reduction reactions, particularly at the sulfonothioyl group.

    Substitution: The functional groups present in the molecule can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions may vary depending on the specific functional group involved, but typical reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonothioyl group may yield sulfonic acids, while reduction may yield thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonyl)butanoate: Similar structure but with a sulfonyl group instead of a sulfonothioyl group.

    (3AR,5R,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonamido)butanoate: Similar structure but with a sulfonamido group.

Uniqueness

The presence of the sulfonothioyl group in the compound makes it unique compared to similar compounds, potentially offering different reactivity and applications.

Properties

Molecular Formula

C17H28O8S2

Molecular Weight

424.5 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylsulfonothioylbutanoate

InChI

InChI=1S/C17H28O8S2/c1-16(2)20-9-10(23-16)12-13(14-15(22-12)25-17(3,4)24-14)21-11(18)7-6-8-27(5,19)26/h10,12-15H,6-9H2,1-5H3/t10-,12-,13+,14-,15-,27?/m1/s1

InChI Key

WBJRMCPBPQRWRA-CQRVIDKPSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=O)CCCS(=O)(=S)C)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=O)CCCS(=O)(=S)C)C

Origin of Product

United States

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